![molecular formula C22H23N7O4 B14422514 N-(Deoxyguanosin-8-yl)benzidine CAS No. 82682-91-5](/img/structure/B14422514.png)
N-(Deoxyguanosin-8-yl)benzidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Deoxyguanosin-8-yl)benzidine: is a DNA adduct formed by the covalent binding of benzidine, a known carcinogen, to the deoxyguanosine base in DNA. This compound is significant in the study of chemical carcinogenesis, as it provides insights into the molecular mechanisms by which benzidine induces mutations and cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Deoxyguanosin-8-yl)benzidine typically involves the reaction of benzidine diimine, a reactive intermediate in the metabolic peroxidation of benzidine, with DNA. This reaction occurs under oxidative conditions, often mediated by peroxidases such as horseradish peroxidase or prostaglandin H synthase .
Industrial Production Methods: There is limited information on the industrial production of this compound, as it is primarily synthesized for research purposes rather than commercial production. The synthesis is usually carried out in controlled laboratory settings due to the carcinogenic nature of benzidine and its derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Deoxyguanosin-8-yl)benzidine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the benzidine moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and arachidonic acid are commonly used in the peroxidative activation of benzidine.
Peroxidases: Enzymes such as horseradish peroxidase and prostaglandin H synthase facilitate the oxidative binding of benzidine to DNA.
Major Products Formed: The primary product formed from the reaction of benzidine diimine with DNA is this compound. Other minor products include N-(Deoxyguanosin-N2-yl)benzidine and N,3-(Deoxyguanosin-N7,C8-yl)benzidine .
Wissenschaftliche Forschungsanwendungen
N-(Deoxyguanosin-8-yl)benzidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(Deoxyguanosin-8-yl)benzidine involves the formation of a covalent bond between benzidine diimine and the deoxyguanosine base in DNA. This process is facilitated by peroxidases and occurs through the formation of an electrophilic arylnitrenium ion, which reacts with the guanine base in DNA . The resulting DNA adduct can cause mutations by disrupting the normal base-pairing during DNA replication, leading to carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N-(Deoxyguanosin-8-yl)-N-acetylbenzidine: Formed by the reaction of N-acetylbenzidine with DNA.
N-(Deoxyguanosin-N2-yl)benzidine: Another DNA adduct formed by the reaction of benzidine diimine with DNA.
N,3-(Deoxyguanosin-N7,C8-yl)benzidine: A minor product formed during the peroxidative activation of benzidine.
Uniqueness: N-(Deoxyguanosin-8-yl)benzidine is unique due to its specific formation pathway involving benzidine diimine and its significant role in the study of benzidine-induced carcinogenesis. Its formation and structure provide valuable insights into the molecular interactions between carcinogens and DNA, which are crucial for understanding the mechanisms of chemical-induced cancer .
Eigenschaften
82682-91-5 | |
Molekularformel |
C22H23N7O4 |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
2-amino-8-[4-(4-aminophenyl)anilino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C22H23N7O4/c23-13-5-1-11(2-6-13)12-3-7-14(8-4-12)25-22-26-18-19(27-21(24)28-20(18)32)29(22)17-9-15(31)16(10-30)33-17/h1-8,15-17,30-31H,9-10,23H2,(H,25,26)(H3,24,27,28,32)/t15-,16+,17+/m0/s1 |
InChI-Schlüssel |
KRXNALOGQHZLOT-GVDBMIGSSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=C(C=C5)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=C(C=C5)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.